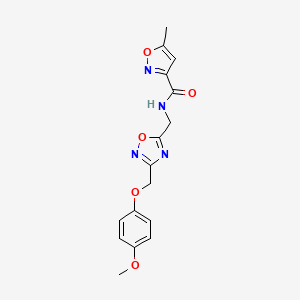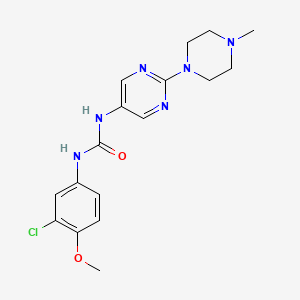
4-((2,4-Difluorophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((2,4-Difluorophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid, also known as DPBA, is a small molecule that has been widely used in scientific research. It is a synthetic compound that belongs to the class of amino acid derivatives. DPBA has attracted the attention of researchers due to its unique chemical structure and potential applications in various fields.
Scientific Research Applications
Molecular Docking and Biological Activities
Molecular docking studies highlight the significance of butanoic acid derivatives, including those structurally similar to 4-((2,4-Difluorophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid, in binding with biological targets. These studies suggest that such compounds could inhibit Placenta growth factor (PIGF-1) and may possess good biological activities, indicating their potential in pharmacological applications (Vanasundari et al., 2018).
Structural and Vibrational Analysis
Spectroscopic investigations, including FT-IR and FT-Raman spectra, combined with theoretical (DFT approach) calculations, have been used to study similar butanoic acid derivatives. These analyses help in understanding the stability of molecules arising from hyper-conjugative interactions and charge delocalization, which are crucial for developing materials with nonlinear optical properties and for further investigations in pharmacological importance (Vanasundari et al., 2017).
Supramolecular Chemistry and Hydrogel Formation
Research into the formation of supramolecular hydrogels with controlled microstructures and stability through molecular assembling in a two-component system provides insights into the potential for creating materials with specific physical properties. These materials, formed based on hydrogen bonds as the main driving force, can have applications in controlled release, sensing, and information processing, suggesting a broad range of applications for butanoic acid derivatives in material science (Wu et al., 2007).
Optical Gating and Nanofluidic Devices
The use of certain butanoic acid derivatives in the optical gating of nanofluidic devices based on synthetic ion channels indicates their potential in the development of multifunctional devices for light-induced controlled release and sensing applications. Such studies highlight the role of butanoic acid derivatives in advancing nanotechnology and materials science (Ali et al., 2012).
properties
IUPAC Name |
4-(2,4-difluoroanilino)-4-oxo-2-(pentylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O3/c1-2-3-4-7-18-13(15(21)22)9-14(20)19-12-6-5-10(16)8-11(12)17/h5-6,8,13,18H,2-4,7,9H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRPXAYYJRONTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(CC(=O)NC1=C(C=C(C=C1)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Chlorophenyl)acetyl]-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2733326.png)

![3-(4-Chlorophenyl)-7-(4-cyclopentylpiperazin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2733329.png)
![N-[2-(Cyclohexen-1-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2733330.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2733333.png)
![5-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiophene-2-carboxamide](/img/structure/B2733334.png)





![2-{4,4-Difluoro-1-[2-(trifluoromethyl)phenyl]cyclohexyl}acetic acid](/img/structure/B2733345.png)

